molecular formula C2H6ClO2PS B13432911 Dimethyl Chlorothiophosphate-D6

Dimethyl Chlorothiophosphate-D6

Cat. No.: B13432911
M. Wt: 166.60 g/mol
InChI Key: XFBJRFNXPUCPKU-WFGJKAKNSA-N
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Description

Dimethyl Chlorothiophosphate-D6 is a deuterated analog of Dimethyl Chlorothiophosphate, an organophosphate compound. It is primarily used as an intermediate in the synthesis of pesticides and plasticizers. The compound contains sulfur and chlorine atoms bonded to a central phosphorus atom, making it a versatile reagent in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl Chlorothiophosphate-D6 can be synthesized through the reaction of deuterated methanol (CD3OD) with phosphorus trichloride (PCl3) and sulfur. The reaction typically occurs under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:

PCl3+2CD3OD+S(CD3O)2P(S)Cl+2HClPCl_3 + 2CD_3OD + S \rightarrow (CD_3O)_2P(S)Cl + 2HCl PCl3​+2CD3​OD+S→(CD3​O)2​P(S)Cl+2HCl

The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving multiple purification steps such as distillation and recrystallization .

Chemical Reactions Analysis

Types of Reactions

Dimethyl Chlorothiophosphate-D6 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Dimethyl Chlorothiophosphate-D6 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Dimethyl Chlorothiophosphate-D6 involves its interaction with molecular targets such as enzymes. It acts as an inhibitor of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. By inhibiting this enzyme, the compound can disrupt normal nerve function, leading to its use in pesticides .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl Chlorothiophosphate-D6 is unique due to the presence of deuterium atoms, which can provide insights into reaction mechanisms through isotopic labeling studies. This makes it particularly valuable in research applications where understanding the detailed pathways of chemical reactions is crucial .

Properties

Molecular Formula

C2H6ClO2PS

Molecular Weight

166.60 g/mol

IUPAC Name

chloro-sulfanylidene-bis(trideuteriomethoxy)-λ5-phosphane

InChI

InChI=1S/C2H6ClO2PS/c1-4-6(3,7)5-2/h1-2H3/i1D3,2D3

InChI Key

XFBJRFNXPUCPKU-WFGJKAKNSA-N

Isomeric SMILES

[2H]C([2H])([2H])OP(=S)(OC([2H])([2H])[2H])Cl

Canonical SMILES

COP(=S)(OC)Cl

Origin of Product

United States

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